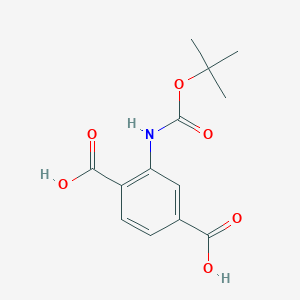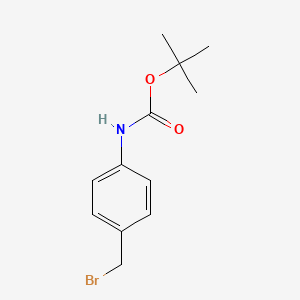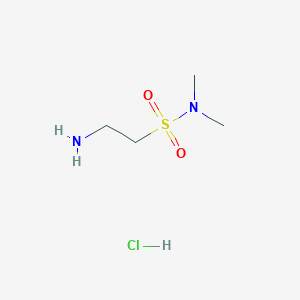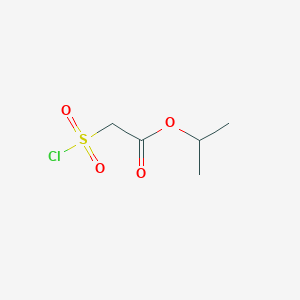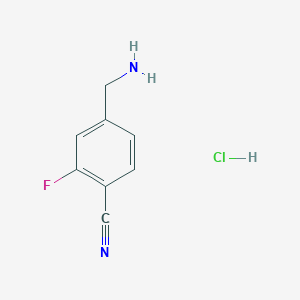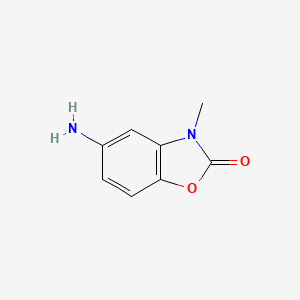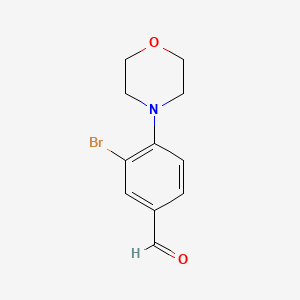
Tert-butyl 4,4-difluoro-2-formylpyrrolidine-1-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butyl compounds is a topic of interest in several papers. For instance, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is described as a multi-step process starting from commercially available piperidin-4-ylmethanol, involving nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a high total yield of 71.4% . This suggests that the synthesis of tert-butyl 4,4-difluoro-2-formylpyrrolidine-1-carboxylate could potentially follow a similar pathway, with modifications to introduce the difluoro groups.
Molecular Structure Analysis
The molecular structure of tert-butyl compounds can be complex and is often studied using various spectroscopic techniques. For example, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was characterized using NMR, MS, FT-IR, and X-ray diffraction, and its structure was optimized using density functional theory (DFT) . These techniques could be applied to this compound to determine its molecular structure and electronic properties.
Chemical Reactions Analysis
Tert-butyl compounds participate in a variety of chemical reactions. The paper on tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate describes stereoselective syntheses and reactions with L-selectride to yield cis isomers, as well as Mitsunobu reactions to produce trans isomers . This indicates that this compound may also be amenable to stereoselective reactions and could be used as an intermediate in the synthesis of complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl compounds are influenced by their functional groups and molecular structure. For example, the addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells significantly improves their performance by affecting the surface charge of TiO2 and decreasing electron recombination . This suggests that this compound could also have unique physical and chemical properties that might be exploited in various applications, such as in the development of solar cells or other electronic devices.
Safety and Hazards
This compound has been assigned the GHS07 pictogram . The signal word for this compound is “Warning” and it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements for this compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
tert-butyl 4,4-difluoro-2-formylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO3/c1-9(2,3)16-8(15)13-6-10(11,12)4-7(13)5-14/h5,7H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVSULZRHILJIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C=O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
317357-15-6 | |
| Record name | tert-butyl 4,4-difluoro-2-formylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

